molecular formula C15H13FN6O B2944305 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951547-47-0

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2944305
CAS No.: 951547-47-0
M. Wt: 312.308
InChI Key: UGQUCJDACVRJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole ring substituted with a phenyl group and a fluorophenyl moiety. The compound’s structure combines a urea linkage (-NH-C(=O)-NH-) with a tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere, mimicking carboxylic acid functionality in molecular interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUCJDACVRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable phenyl precursor, the tetrazole ring can be formed using azide and nitrile compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are synthesized from analogs in the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound : 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea Urea + Tetrazole R1 = 4-fluorophenyl; R2 = phenyl ~328.3* High nitrogen content; bioisosteric potential; enhanced rigidity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea Urea + Tetrazole R1 = 4-fluorophenyl; R2 = 3,4-difluorophenyl 348.28 Increased fluorine substitution; higher molecular weight
1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea Urea + Pyrazole R1 = 4-fluorophenyl; R2 = CF3, 4-fluorophenyl 386.3 Pyrazole core; trifluoromethyl group improves lipophilicity
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Urea + Thiazole R1 = 3-fluorophenyl; R2 = piperazine-thiazole 484.2 Thiazole-piperazine hybrid; hydrophilic side chain for solubility
1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]urea Urea + Furan R1 = 4-fluorophenyl; R2 = furan ~260.3* Oxygen-containing furan; reduced basicity compared to tetrazole

*Calculated based on molecular formula.

Key Findings:

Core Heterocycle Impact: Tetrazole vs. Pyrazole analogs (e.g., ) with trifluoromethyl groups show enhanced lipophilicity, favoring blood-brain barrier penetration. Thiazole and Furan: Thiazole derivatives (e.g., ) incorporate sulfur, which may improve metal-binding properties, while furan analogs (e.g., ) lack the electron-deficient character of nitrogen-rich rings.

Substituent Effects: Fluorine Position: The 4-fluorophenyl group in the target compound and provides metabolic stability. Trifluoromethyl (CF3): Present in , CF3 enhances hydrophobicity and resistance to oxidative metabolism, critical for prolonged drug half-life.

Synthetic Routes :

  • Urea derivatives are typically synthesized via reaction of amines with isocyanates. For example:

  • Pyrazole-based urea (): 5-Aminopyrazole + 4-fluorophenyl isocyanate.
  • Tetrazole-based urea (hypothesized for target compound): Tetrazole-5-methylamine + 4-fluorophenyl isocyanate.

The target compound’s tetrazole moiety may similarly inhibit parasite enzymes by mimicking carboxylate groups .

Biological Activity

1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, with the CAS number 951547-47-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FN6OC_{15}H_{13}FN_{6}O, with a molecular weight of approximately 312.30 g/mol. The structure includes a urea moiety linked to a tetrazole and a fluorophenyl group, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC15H13FN6O
Molecular Weight312.30 g/mol
CAS Number951547-47-0
Standard Purity98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that compounds containing tetrazole rings often exhibit significant pharmacological effects due to their ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The presence of the phenyl ring and urea moiety is believed to contribute to cytotoxicity by disrupting cellular processes involved in proliferation.

Analgesic Properties

There is emerging evidence suggesting that this compound may act as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. Analogous compounds have been identified as potent TRPV1 antagonists, indicating potential for pain management applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies : A study on pyrazoline derivatives revealed that modifications in the phenyl ring significantly impacted cytotoxicity against HeLa cells, suggesting that structural variations can enhance therapeutic efficacy .
  • TRPV1 Antagonism : Research on related urea derivatives demonstrated their effectiveness as TRPV1 antagonists, providing insights into their analgesic mechanisms and potential for treating chronic pain conditions .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the phenyl ring can enhance the binding affinity and biological activity of tetrazole-containing compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea?

  • Methodology :

  • Stepwise assembly : Begin with the synthesis of the tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) via cyclization of phenyl nitrile with sodium azide under acidic conditions. Next, introduce the methylene linker via alkylation using a halogenated intermediate (e.g., bromomethyl-tetrazole). Finally, couple the 4-fluorophenylurea group through a nucleophilic substitution or carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the pure product. Yield optimization can be achieved by monitoring reaction progress via TLC or HPLC .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on characteristic signals:
  • 4-fluorophenyl group : Aromatic protons appear as a doublet (J = 8.5 Hz) near δ 7.2–7.5 ppm; fluorine coupling may split adjacent protons.
  • Tetrazole-methyl group : The methylene bridge (CH2) typically resonates at δ 4.5–5.0 ppm as a singlet.
  • Urea NH protons : Broad signals at δ 6.5–7.0 ppm (exchange with D2O confirms NH presence) .
  • HSQC/HMBC : Correlate protons and carbons to verify connectivity, especially between the urea and tetrazole groups .

Q. What crystallographic techniques are suitable for resolving its molecular structure?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using DMSO/water). Use SHELXTL or SHELXL for structure solution and refinement. Key parameters:
  • Space group : Typically monoclinic (e.g., P21/c) for similar urea derivatives.
  • Disorder handling : Apply PART commands in SHELXL to model disordered atoms (e.g., fluorophenyl/tetrazole rotations) .
  • Validation : Check R-factor (< 0.05), residual electron density, and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can conformational flexibility of the tetrazole-urea linker impact biological activity?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Analyze dihedral angles (tetrazole-methyl-urea) to identify dominant conformers .
  • Structure-activity relationship (SAR) : Synthesize analogs with rigidified linkers (e.g., cyclopropane bridges) and compare bioactivity via enzyme inhibition assays. Correlate activity with conformational stability .

Q. How should crystallographic disorder in the fluorophenyl/tetrazole groups be addressed during refinement?

  • Methodology :

  • Multi-component modeling : Use PART and SUMP instructions in SHELXL to refine disordered moieties with partial occupancy. Apply geometric restraints to maintain reasonable bond lengths/angles .
  • Twinned data : For twinned crystals (common in tetrazole derivatives), employ TWIN/BASF commands in SHELXL. Validate with R1/Rw and Hooft parameter analysis .

Q. How to resolve contradictions in reported solubility data across different solvents?

  • Methodology :

  • Solubility profiling : Use UV-Vis spectroscopy or HPLC to quantify solubility in polar (DMSO, water) vs. nonpolar (hexane, chloroform) solvents. Control temperature (25°C ± 0.1) and agitation time (24–48 hrs) .
  • Hansen solubility parameters (HSP) : Calculate HSP (δD, δP, δH) via group contribution methods. Compare with experimental data to identify solvent compatibility outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.